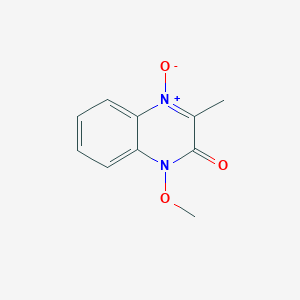![molecular formula C15H11Cl2N3S B5801933 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine, also known as GSK690693, is a small molecule inhibitor of the protein kinase AKT. AKT is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. GSK690693 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine inhibits the activity of AKT by binding to the ATP-binding site of the kinase. This prevents AKT from phosphorylating downstream targets that are involved in cell survival and proliferation. By inhibiting AKT activity, this compound induces apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, this compound can also inhibit cell cycle progression and reduce the expression of genes involved in cell survival and proliferation. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine is its specificity for AKT, which makes it a useful tool for studying the AKT signaling pathway in cancer cells. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of AKT activity in vivo.
Future Directions
There are several future directions for research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine. One area of interest is the development of more potent and selective AKT inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict which patients will respond to AKT inhibitors. Finally, there is interest in exploring the potential of AKT inhibitors in combination with other cancer therapies, such as immunotherapy.
Synthesis Methods
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine involves several steps, including the reaction of 2,4-dichlorophenyl isothiocyanate with 2-amino-3-picoline to form the thiazole ring. The resulting compound is then reacted with 3-methyl-2-chloropyridine to form the final product.
Scientific Research Applications
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine has been studied extensively in preclinical models of cancer, including breast, lung, prostate, and pancreatic cancer. In vitro studies have shown that this compound inhibits the growth and survival of cancer cells by blocking the AKT signaling pathway. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer.
properties
IUPAC Name |
4-(2,4-dichlorophenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-3-2-6-18-14(9)20-15-19-13(8-21-15)11-5-4-10(16)7-12(11)17/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRJLLMGBBGVPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-[(2-fluorobenzyl)imino]diethanol](/img/structure/B5801854.png)
![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)
![N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide](/img/structure/B5801869.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5801872.png)
![2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5801880.png)

![3-(4-fluorophenyl)-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5801895.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-nitroaniline](/img/structure/B5801899.png)
![methyl 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5801912.png)
![1-oxo-3-propyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)

![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)
